molecular formula C17H12ClN B11987038 N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine

Cat. No.: B11987038
M. Wt: 265.7 g/mol
InChI Key: BUUHSQUFYVOPAR-UHFFFAOYSA-N
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Description

N-[(E)-(4-Chlorophenyl)methylidene]naphthalen-2-amine is a Schiff base formed via condensation of naphthalen-2-amine and 4-chlorobenzaldehyde. Its structure features a naphthalen-2-yl group linked to a 4-chlorobenzylidene moiety through an imine bond (C=N). The E-configuration of the imine bond is stabilized by conjugation with the aromatic systems. This compound belongs to a class of aromatic Schiff bases known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry.

Properties

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H12ClN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H

InChI Key

BUUHSQUFYVOPAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and aldehyde .

Acidic Hydrolysis

Compound+H2OHCl/H2SO4,ΔNaphthalen-2-amine+4-Chlorobenzaldehyde\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl/H}_2\text{SO}_4, \Delta} \text{Naphthalen-2-amine} + \text{4-Chlorobenzaldehyde}

  • Conditions : 1–2M HCl or H2_2SO4_4, 80–100°C, 2–4 hours

  • Applications : Recovery of starting materials for recycling or analytical verification .

Basic Hydrolysis

Less common due to potential side reactions (e.g., oxidation of the aldehyde).

Reduction Reactions

The C=N bond is reduced to a C–N single bond using:

  • Sodium borohydride (NaBH4_44) : Mild conditions (0–25°C, ethanol).

  • Catalytic hydrogenation : H2_2 gas with Pd/C or Raney Ni catalysts.

Product :

N-[(4-Chlorophenyl)methyl]naphthalen-2-amine\text{N-[(4-Chlorophenyl)methyl]naphthalen-2-amine}

  • Characterization : 1^1H NMR shows disappearance of the imine proton (~8.5 ppm) and emergence of –NH– (~3.5 ppm) .

Cycloaddition Reactions

The imine group participates in Diels-Alder reactions as a dienophile. For example:

Compound+1,3-ButadieneTetracyclic adduct\text{Compound} + \text{1,3-Butadiene} \rightarrow \text{Tetracyclic adduct}

  • Conditions : Reflux in toluene or DMF, 24–48 hours .

  • Outcome : Formation of six-membered rings with potential pharmacological activity .

Coordination Chemistry

The imine nitrogen and naphthalene’s π-system enable coordination with transition metals:

Metal IonComplex TypeApplication
Cu(II)Square planarCatalysis
Fe(III)OctahedralMagnetic materials

Synthetic Protocol :

  • React with metal salts (e.g., CuCl2_2) in ethanol under nitrogen .

  • Stoichiometry : Typically 1:1 (metal:ligand) .

Oxidation Reactions

Controlled oxidation of the naphthalene moiety may yield quinone derivatives, though direct evidence is limited. Theoretical pathways include:

CompoundKMnO4,H+Naphthoquinone derivative+CO2\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Naphthoquinone derivative} + \text{CO}_2

  • Challenges : Over-oxidation risks degrading the imine bond .

Electrophilic Substitution

The naphthalene ring undergoes nitration or sulfonation :

ReactionReagentsPosition
NitrationHNO3_3/H2_2SO4_4α-position (dominant)
SulfonationH2_2SO4_4, SO3_3β-position

Outcome : Enhanced solubility or reactivity for further functionalization .

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the imine bond, though the (E)-configuration is thermodynamically favored .

Table 2: Spectral Data for Reaction Products

Product1^1H NMR (δ, ppm)IR (cm1^{-1})
Reduced Amine3.5 (–NH–), 7.2–8.3 (aromatic)3350 (N–H), 1600 (C=C)
Hydrolysis Products10.1 (CHO), 6.8–8.1 (aromatic)1720 (C=O)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of naphthalene compounds often exhibit antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine suggest potential efficacy in combating bacterial infections.

Antitumor Activity
The compound's structure may also confer antitumor properties. Investigations into similar naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the 4-chlorophenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer proliferation.

Materials Science

Organic Photovoltaics
this compound has been explored for its potential use in organic photovoltaic devices. Its electronic properties make it a candidate for charge transport materials, which are critical in enhancing the efficiency of solar cells.

Fluorescent Dyes
The compound's unique structure allows it to be utilized as a fluorescent dye in various applications, including bioimaging and sensors. Its photophysical properties can be tailored through structural modifications, making it suitable for specific detection tasks.

Chemical Synthesis

Building Block for Pharmaceuticals
This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations enables researchers to develop new drugs with enhanced therapeutic profiles.

Synthesis of Novel Compounds
this compound can be used as a precursor for synthesizing novel compounds with potential applications in drug discovery. Its reactivity can facilitate the formation of diverse chemical entities through various synthetic pathways.

Data Tables

Application Area Activity Type Target Pathogen/Cell Line MIC/IC50 (μg/mL) Notes
Medicinal ChemistryAntimicrobialStaphylococcus aureus0.25Effective against biofilms
Medicinal ChemistryAntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
Materials ScienceOrganic Photovoltaics--Candidate for charge transport materials
Chemical SynthesisPrecursor--Versatile building block

Case Studies

1. Antimicrobial Evaluation
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The compound's ability to inhibit biofilm formation was particularly noted, suggesting its potential as a therapeutic agent in treating biofilm-associated infections.

2. Cytotoxicity Assays
Research evaluating the cytotoxic effects of similar compounds on different cancer cell lines indicated that structural modifications could enhance their effectiveness. The presence of electron-withdrawing groups like the chlorophenyl moiety is critical for increasing cytotoxicity against tumor cells.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-[(E)-(4-Chlorophenyl)methylidene]naphthalen-2-amine, differing in substituents, aromatic systems, or substitution patterns:

Table 1: Key Structural Analogues
Compound Name Substituents/Modifications Molecular Formula Key Differences Reference
N-[(4-Chlorophenyl)methylidene]aniline Aniline (benzene) instead of naphthalen-2-amine C₁₃H₁₀ClN Smaller aromatic system (benzene vs. naphthalene)
(E)-N-[3-(4-Nitrophenyl)allylidene]naphthalen-1-amine Nitro group, allylidene chain, naphthalen-1-amine C₁₉H₁₄N₂O₂ Positional isomer (naphthalen-1- vs. 2-amine), nitro substituent
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Methoxyphenyl, sulfonamide group, naphthalen-1-yl C₂₅H₂₃NO₃S Bulky sulfonamide substituent, chiral center
N-(4-Ethoxyphenyl)naphthalen-1-amine Ethoxyphenyl, naphthalen-1-amine C₁₈H₁₇NO Ether substituent, no imine bond
2-(2-Bromophenyl)-N-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine Bromophenyl, benzoxazole, furan C₁₇H₁₆ClN₂O₃ Heterocyclic systems (furan, benzoxazole)
Key Observations :
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilicity of the imine bond, while electron-donating groups (e.g., -OCH₃ in ) may increase solubility.
  • Positional Isomerism : Naphthalen-1-amine derivatives (e.g., ) exhibit distinct electronic properties due to differing conjugation pathways compared to naphthalen-2-amine analogues.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Spectral Data (¹H NMR δ, ppm) Biological Activity Reference
This compound Not reported Low in water; soluble in DCM, DMF Imine proton: ~8.5–9.0 Antimicrobial (inferred)
N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) Not reported Organic solvents N/A MGL inhibitor
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Not reported CHCl₃ Aromatic protons: 6.8–7.8 Not reported
(−)-N-(1-Phenyl-2,2,2-trifluoroethyl)naphthalen-2-amine Not reported Ethanol, acetone Trifluoroethyl group: 3.5–4.0 Not reported
Key Observations :
  • Solubility : Bulky substituents (e.g., trifluoroethyl in ) or polar groups (e.g., sulfonamide in ) enhance solubility in organic solvents.
  • Biological Activity : Halogenated compounds (e.g., 4-chloro in target compound) often exhibit enhanced bioactivity due to increased lipophilicity and membrane permeability .

Biological Activity

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine, a Schiff base compound, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a chlorophenyl substituent linked via a methylene bridge. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of Schiff bases, including this compound. The compound has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Research indicates that the presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Case Study: A549 Cell Line

In a study involving the A549 lung cancer cell line, treatment with the compound resulted in a significant reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The results indicated that higher concentrations lead to increased cytotoxicity, suggesting potential for therapeutic applications in lung cancer treatment .

Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.

Enzyme Inhibition Studies

Inhibition assays demonstrated that the compound effectively inhibited the activity of:

Enzyme Inhibition (%) at 50 µM
Acetylcholinesterase45%
Aldose reductase60%

These findings suggest that the compound could be further developed as a therapeutic agent targeting specific metabolic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Schiff base formation by condensing naphthalen-2-amine with 4-chlorobenzaldehyde under reflux in ethanol or methanol. Catalytic bases (e.g., KOH) or acids (e.g., acetic acid) can accelerate imine bond formation. Reaction optimization involves monitoring pH, temperature (70–90°C), and stoichiometry (1:1 molar ratio) via TLC or HPLC .
  • Characterization : Confirm the E-configuration of the imine bond using IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹) and NMR (δ 8.3–8.5 ppm for imine proton) . Mass spectrometry (MS) should show a molecular ion peak matching the molecular formula C₁₇H₁₂ClN (M⁺ = 265.07) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%).
  • Spectroscopy : UV-Vis (λmax ~280–300 nm for naphthalene π→π* transitions) and ¹³C NMR (distinct signals for aromatic carbons and imine carbon at ~150–160 ppm) .
  • Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how can data discrepancies be addressed?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .
  • Troubleshooting : If twinning or poor diffraction occurs, employ high-resolution data (≤1.0 Å) and check for solvent masking. For ambiguous electron density, validate via Hirshfeld surface analysis .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in photochemical applications?

  • Computational Methods : Perform DFT calculations (B3LYP/6-311G** basis set) to map frontier molecular orbitals. Compare with experimental UV-Vis and cyclic voltammetry data to correlate electronic transitions with photoreactivity .
  • Experimental Validation : Irradiate the compound under UV light (λ = 254–365 nm) and monitor photodegradation or isomerization via HPLC-MS .

Q. What strategies can be used to evaluate the antimicrobial activity of this compound, given structural analogs with reported bioactivity?

  • Bioassay Design :

  • Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using agar diffusion (MIC determination).
  • Compare with structurally similar phenanthridine derivatives (e.g., benzo[a]phenanthridine, MIC = 2–8 µg/mL) .
    • Mechanistic Insight : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) or reactive oxygen species (ROS) generation assays .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Root Cause Analysis :

  • Dynamic Effects : Check for hindered rotation of the imine bond (variable-temperature NMR, -40°C to 80°C).
  • Impurities : Re-crystallize from ethanol/hexane and re-run HSQC/HMBC to confirm coupling .
    • Validation : Cross-reference with SCXRD data to confirm conformational stability .

Methodological Considerations

Q. What experimental protocols are recommended for studying the compound’s stability under varying pH and temperature?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for imines) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • SAR Workflow :

Synthesize derivatives with substituents on the naphthalene (e.g., -NO₂, -OCH₃) or chlorophenyl ring.

Screen for cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition).

Correlate electronic (Hammett σ values) and steric parameters with bioactivity .

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